4-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide
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Description
4-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C17H19FN2O3S2 and its molecular weight is 382.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
The compound acts as a dual kinase inhibitor against CK2 and GSK3β . By inhibiting these kinases, it prevents the deactivation of PTEN, thus potentially enhancing its tumor suppressor activity .
Biochemical Pathways
The inhibition of CK2 and GSK3β affects the PTEN pathway . PTEN is a tumor suppressor protein that is deactivated when phosphorylated by these kinases . By inhibiting these kinases, the compound prevents PTEN deactivation, potentially leading to reduced tumor growth .
Pharmacokinetics
The compound’s inhibitory activity against ck2 and gsk3β has been demonstrated at concentrations of 19 μM and 067 μM respectively , suggesting that it may have good bioavailability.
Result of Action
The result of the compound’s action is the prevention of PTEN deactivation . This could potentially lead to reduced tumor growth, given PTEN’s role as a tumor suppressor .
Action Environment
As with any organic compound, it should be handled with appropriate safety measures .
Biochemical Analysis
Biochemical Properties
The compound 4-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide has been identified as a potential dual kinase inhibitor against CK2 and GSK3β . It interacts with these enzymes, potentially preventing the deactivation of a tumor suppressor protein (PTEN) .
Cellular Effects
The compound’s interaction with CK2 and GSK3β enzymes could have significant effects on cellular processes. By inhibiting these enzymes, this compound may prevent the deactivation of PTEN, thereby influencing cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound acts as a dual kinase inhibitor, binding to CK2 and GSK3β enzymes . This binding interaction may inhibit the enzymes’ activity, preventing them from deactivating PTEN and thus altering gene expression .
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S2/c18-12-7-9-13(10-8-12)25(22,23)11-3-6-16(21)20-17-19-14-4-1-2-5-15(14)24-17/h7-10H,1-6,11H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVDXYYWHBHDJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.